BRPF2-BRD1 Bromodomain Inhibition: Phenol, 6-bromo-2,4-dimethoxy-3-methyl- Demonstrates Quantifiable Engagement (IC50 = 1400 nM)
Phenol, 6-bromo-2,4-dimethoxy-3-methyl- inhibits the BRPF2-BRD1 bromodomain with an IC50 of 1400 nM in the BROMOscan assay [1]. While this is a direct measurement, its selectivity is contextualized by its profile against related bromodomains within the same assay system: it shows weaker inhibition of BRPF3 (IC50 = 7600 nM) and more potent inhibition of BRPF1 (IC50 = 65 nM) [1]. Direct comparative data for close structural analogs (e.g., 6-bromo-2,3-dimethoxyphenol) in this specific assay are not publicly available, underscoring that activity cannot be inferred for other regioisomers and highlighting the unique binding profile of this specific compound.
| Evidence Dimension | BRPF2-BRD1 Bromodomain Inhibition |
|---|---|
| Target Compound Data | IC50 = 1400 nM |
| Comparator Or Baseline | BRPF3 (IC50 = 7600 nM), BRPF1 (IC50 = 65 nM) within same compound profile [1] |
| Quantified Difference | 5.4-fold selectivity for BRPF2 over BRPF3; 21.5-fold lower potency vs. BRPF1 |
| Conditions | BROMOscan assay; human BRPF2-BRD1 expressed in E. coli BL21; 1 hr incubation |
Why This Matters
This quantitative data defines the compound's specific affinity for the BRPF2-BRD1 bromodomain, a target of interest in epigenetic research, distinguishing it as a validated probe for this protein family.
- [1] BindingDB. (n.d.). BDBM50249772 (CHEMBL4067436): Phenol, 6-bromo-2,4-dimethoxy-3-methyl-. View Source
